Trimethylacetaldehyde
Overview
Description
Synthesis Analysis
Research on the synthesis of trimethylacetaldehyde and its derivatives primarily involves the investigation of catalyst systems and reaction conditions that facilitate efficient production. For instance, the study of gas chromatographic analysis of aliphatic and aromatic aldehydes as trimethylsilylated dithioacetals of 2-mercaptoethanol presents a novel method for aldehyde analysis, which may indirectly relate to the synthesis and analysis processes of compounds like trimethylacetaldehyde (Honda, Tanimitsu, & Kakehi, 1980).
Molecular Structure Analysis
The molecular structure of trimethylacetaldehyde derivatives has been elucidated through various techniques, including X-ray diffraction. A study on the polymerization catalyst of acetaldehyde and its derivatives highlights the molecular structure of a complex involving trimethylaluminum, offering insights into the structural aspects of related aldehyde compounds (Kai, Yasuoka, Kasai, & Kakudo, 1972).
Chemical Reactions and Properties
The reactivity of trimethylacetaldehyde with various reagents has been explored to synthesize a wide range of products. For example, reactions of trimethylsilyl isothiocyanate with aldehydes catalyzed by Lewis acid to synthesize symmetrically and unsymmetrically isothiocyanato-substituted ethers demonstrate the chemical versatility of aldehyde compounds (Nishiyama & Oba, 1987).
Physical Properties Analysis
Physical properties, such as boiling point, melting point, solubility, and others, are crucial for understanding the behavior of trimethylacetaldehyde in various conditions. Although specific studies on the physical properties of trimethylacetaldehyde were not identified, the general approach to analyzing physical properties involves chromatographic and spectroscopic techniques.
Chemical Properties Analysis
The chemical properties of trimethylacetaldehyde, including reactivity with other chemical agents, stability under different conditions, and potential for forming various derivatives, are central to its applications in synthetic chemistry. Studies like the direct enantioselective hydroxymethylation of aldehydes catalyzed by alpha,alpha-diphenylprolinol trimethylsilyl ether shed light on the catalytic abilities and reactivity patterns of aldehyde compounds in synthetic applications (Boeckman & Miller, 2009).
Scientific Research Applications
Proline-Catalyzed Asymmetric Aldol Reaction : Trimethylacetaldehyde is utilized in studying the proline-catalyzed asymmetric aldol reaction between acetone and proline, which is important for understanding reaction mechanisms (Arnó, Zaragozá, & Domingo, 2005).
Synthesis of Latent Fluorophores : It plays a role in synthesizing latent fluorophores, crucial in biological sciences research (Chandran, Dickson, & Raines, 2005).
Study of Thermal Isomerization and Absorption Spectra : Trimethylacetaldehyde N,N-dimethylhydrazone is used to investigate thermal isomerization and absorption spectra, contributing to the understanding of chemical behavior under different conditions (Lu, 2007).
Cancer Therapy Research : Its use in the synthesis of acetal-β-glucosides, which are nontoxic transport forms of cytotoxic aldehydes, shows potential for cancer therapy applications (Tietze, Fischer, Guder, & Neumann, 1987).
Catalyst in Sulfide Synthesis : Acting as a catalyst in the synthesis of sulfides from aldehydes, it yields good to high results, indicating its importance in chemical synthesis (Mukaiyama, Ohno, Nishimura, & Han, 1991).
Preparation of Propargylic Alcohols : It promotes the addition of phenylacetylene to various aldehydes, resulting in propargylic alcohols with high yields, demonstrating its efficacy in organic synthesis (Jia, Yang, Fang, & Zhu, 2008).
Iridium-Catalyzed Enantioselective Allylation : Trimethylacetaldehyde aids in preparing enantioselective allylation reactions to produce unsaturated esters and protected aldehydes with excellent enantioselectivity, highlighting its role in stereochemistry (Sempere & Carreira, 2018).
Development of Processable Poly(cycloacetals) : It's used in synthesizing high thermal stability poly(cycloacetals), indicating its utility in material science (Lingier, Nevejans, Espeel, Wildeman, & Prez, 2016).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060888 | |
Record name | Propanal, 2,2-dimethyl- | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |
Record name | Pivalaldehyde | |
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URL | https://haz-map.com/Agents/18352 | |
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Vapor Pressure |
71.2 [mmHg] | |
Record name | Pivalaldehyde | |
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Product Name |
Trimethylacetaldehyde | |
CAS RN |
630-19-3 | |
Record name | Pivalaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-19-3 | |
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Record name | Pivaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630193 | |
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Record name | Trimethylacetaldehyde | |
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Record name | Propanal, 2,2-dimethyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |
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Record name | Pivalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.123 | |
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Record name | PIVALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSC20260QW | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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